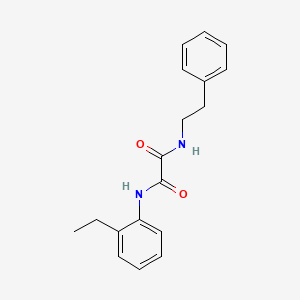
N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide, also known as EPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the amide family and has a molecular formula of C20H24N2.
作用機序
The mechanism of action of N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide is not fully understood, but it is believed to act through various pathways. In medicine, N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which are involved in the regulation of inflammation and cell proliferation. In agriculture, N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide has been shown to affect the growth and development of plants by regulating the activity of various enzymes and hormones.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide has been shown to exhibit various biochemical and physiological effects. In medicine, N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide has been shown to reduce inflammation and pain, to inhibit tumor growth, and to improve cognitive function. In agriculture, N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide has been shown to increase plant growth and yield, to enhance stress tolerance, and to exhibit insecticidal properties. In materials science, N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide has been shown to exhibit unique properties such as fluorescence and magnetic properties, which make it a promising candidate for various applications.
実験室実験の利点と制限
N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of potential applications. However, there are also some limitations to using N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide in lab experiments, including its limited solubility in certain solvents and its potential to degrade over time.
将来の方向性
There are several future directions for the study of N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide. In medicine, further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide and to evaluate its potential use in the treatment of various diseases. In agriculture, further studies are needed to evaluate the effectiveness of N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide as a plant growth regulator and pesticide under different conditions. In materials science, further studies are needed to explore the unique properties of N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide and to develop novel materials based on its structure and properties.
Conclusion
In conclusion, N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, low toxicity, and broad range of potential applications make it a promising candidate for further study. Further research is needed to fully understand the mechanism of action of N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide and to evaluate its potential use in various applications.
合成法
The synthesis of N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide involves the reaction of 2-phenylethylamine and 2-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide, which can be purified through various methods such as recrystallization and column chromatography.
科学的研究の応用
N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In agriculture, N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide has been studied for its potential use as a plant growth regulator and as a pesticide. It has been shown to increase the yield of certain crops and to exhibit insecticidal properties against various pests.
In materials science, N-(2-ethylphenyl)-N'-(2-phenylethyl)ethanediamide has been studied for its potential use in the synthesis of novel materials such as polymers and nanoparticles. It has been shown to exhibit unique properties such as fluorescence and magnetic properties, which make it a promising candidate for various applications.
特性
IUPAC Name |
N'-(2-ethylphenyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-15-10-6-7-11-16(15)20-18(22)17(21)19-13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKONIJVEKRIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl 3-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5117375.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5117379.png)
![2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5117390.png)

![1-butyryl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5117415.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[2-(3-methyl-1H-pyrazol-1-yl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5117421.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5117429.png)
![2-[5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5117436.png)

![5-[(diphenylacetyl)amino]isophthalamide](/img/structure/B5117461.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5117467.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5117473.png)
![3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5117480.png)